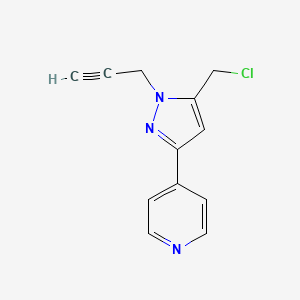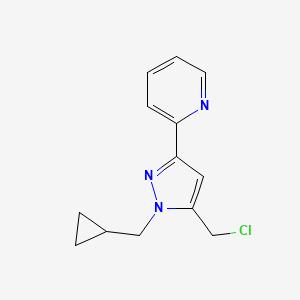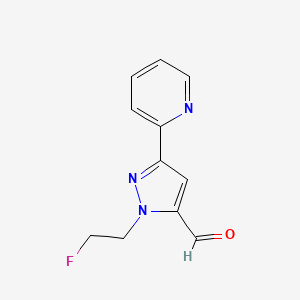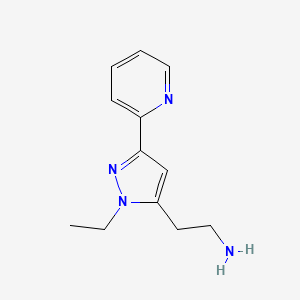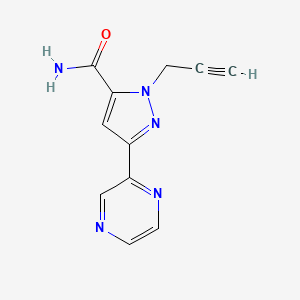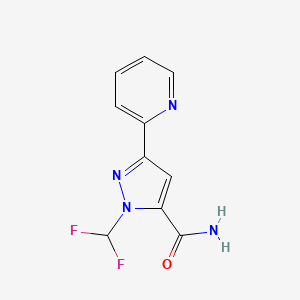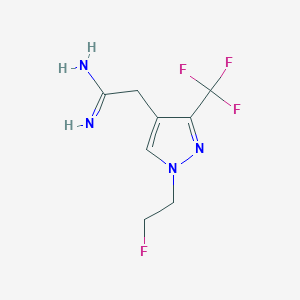
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide, also known as FETP, is an organic compound with a unique molecular structure. It is composed of a pyrazole ring, two fluorine atoms, and an acetimidamide group. FETP has been studied extensively for its potential medical and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Fluorinated pyrazole derivatives, including those similar in structure to 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide, have been synthesized and evaluated for their antimicrobial activity. The synthesis of various fluorine-containing pyrazolone derivatives highlights the comparative study of conventional and non-conventional methods, such as ultrasonication and microwave techniques. These compounds have been screened for their antimicrobial efficacy, indicating potential applications in developing new antimicrobial agents (Shelke et al., 2007).
Herbicidal Activity
The synthesis of substituted phenyl pyrazole derivatives from fluorinated pyrazoles, including the processing of similar compounds, has been studied for their herbicidal activity. These compounds have shown promising results as Protox inhibitors, which could lead to the development of new herbicides with high bioactivity, especially at low dosages (Yuhan Zhou et al., 2010).
Antioxidant and Antifungal Activities
Novel series of fluorinated pyrazolines, including those structurally related to 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising antioxidant activity and exhibited fungicidal and fungiostatic activities against a range of yeasts, dermatophytes, and filamentous fungi (Bonacorso et al., 2015).
pH Measurement in Biological Media
Fluorinated pyrazoles, similar to the compound , have been synthesized and their pKa values determined using 19F NMR spectroscopy. These findings suggest potential applications in measuring pH in biological media, offering a novel approach to monitoring biological processes in real-time (Jones et al., 1996).
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N4/c9-1-2-16-4-5(3-6(13)14)7(15-16)8(10,11)12/h4H,1-3H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPYCQQQOOOQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




